4-(4-Bromophenyl)sulfonylthiomorpholine
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Overview
Description
4-(4-Bromophenyl)sulfonylthiomorpholine is a chemical compound with the molecular formula C10H12BrNO2S2. It is characterized by the presence of a bromophenyl group attached to a sulfonylthiomorpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfonylthiomorpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfonylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted thiomorpholine derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
4-(4-Bromophenyl)sulfonylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfonylthiomorpholine involves its interaction with specific molecular targets. The sulfonylthiomorpholine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activities and protein functions. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)sulfonylthiomorpholine
- 4-(4-Fluorophenyl)sulfonylthiomorpholine
- 4-(4-Methylphenyl)sulfonylthiomorpholine
Comparison
4-(4-Bromophenyl)sulfonylthiomorpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom also enhances the compound’s potential as a radiolabeling agent for imaging studies .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S2/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGGAAVBXUDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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